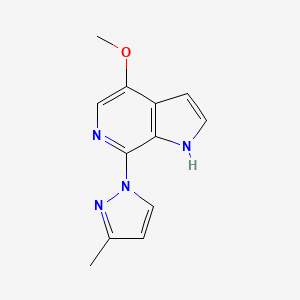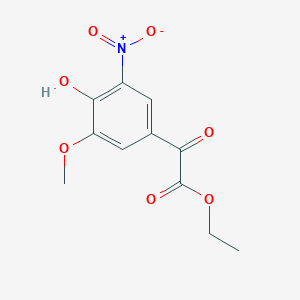
6-(6-Chloropyrimidin-4-yloxy)-1-naphthoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(6-Chloropyrimidin-4-yloxy)-1-naphthoic acid is a chemical compound that features a pyrimidine ring substituted with a chlorine atom and an oxygen atom, which is further connected to a naphthoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Chloropyrimidin-4-yloxy)-1-naphthoic acid typically involves the following steps:
Formation of the Pyrimidine Intermediate: The starting material, 4,6-dichloropyrimidine, undergoes nucleophilic substitution with a suitable phenol derivative to form 6-chloropyrimidin-4-yloxy intermediate.
Coupling with Naphthoic Acid: The intermediate is then coupled with 1-naphthoic acid under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This may involve:
Catalysts: Using catalysts to enhance reaction rates.
Solvent Recycling: Implementing solvent recycling systems to reduce waste.
Purification: Employing advanced purification techniques like crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-(6-Chloropyrimidin-4-yloxy)-1-naphthoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substituted Pyrimidines: Products where the chlorine atom is replaced by other functional groups.
Oxidized or Reduced Derivatives: Compounds with altered oxidation states of the functional groups.
Scientific Research Applications
6-(6-Chloropyrimidin-4-yloxy)-1-naphthoic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is investigated for its properties in the development of new materials, such as organic semiconductors.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its biological activity.
Industrial Applications: The compound is utilized in the synthesis of other complex molecules, serving as a building block in various chemical processes.
Mechanism of Action
The mechanism of action of 6-(6-Chloropyrimidin-4-yloxy)-1-naphthoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, modulating their activity. The naphthoic acid moiety can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-(4-Chloropyrimidin-2-yloxy)-1-naphthoic acid: Similar structure but with a different substitution pattern on the pyrimidine ring.
6-(6-Bromopyrimidin-4-yloxy)-1-naphthoic acid: Bromine instead of chlorine, which may affect its reactivity and biological activity.
6-(6-Chloropyrimidin-4-yloxy)-2-naphthoic acid: Similar structure but with the naphthoic acid moiety attached at a different position.
Uniqueness
6-(6-Chloropyrimidin-4-yloxy)-1-naphthoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological interactions. The presence of both the pyrimidine and naphthoic acid moieties provides a versatile scaffold for further modifications and applications.
Properties
Molecular Formula |
C15H9ClN2O3 |
|---|---|
Molecular Weight |
300.69 g/mol |
IUPAC Name |
6-(6-chloropyrimidin-4-yl)oxynaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C15H9ClN2O3/c16-13-7-14(18-8-17-13)21-10-4-5-11-9(6-10)2-1-3-12(11)15(19)20/h1-8H,(H,19,20) |
InChI Key |
JOFFXYPUMCKTDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OC3=CC(=NC=N3)Cl)C(=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-Methoxy-N-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B8399420.png)




![Carbamic acid,1h-pyrrolo[3,2-c]pyridin-4-yl-,ethyl ester](/img/structure/B8399458.png)
